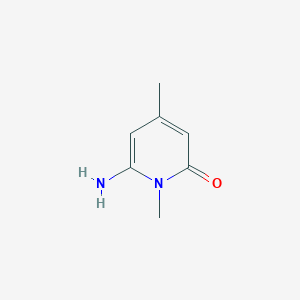
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a chemical compound that has recently gained attention from the scientific community due to its potential applications in research. This compound is a member of the quinoline family and has a unique structure that makes it a promising candidate for various studies.
Mechanism of Action
Target of Action
The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and the regulation of adenosine function . The specific biochemical pathways affected would depend on the cell type and the specific nucleosides involved.
Result of Action
The molecular effect of this compound’s action is the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine regulation within the cell .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in lab experiments is its high specificity and potency. However, one of the limitations is the lack of information regarding its toxicity and safety.
Future Directions
There are several future directions for the study of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline. These include:
1. Further investigation into its mechanism of action
2. Evaluation of its toxicity and safety
3. Exploration of its potential applications in other fields, such as agriculture and environmental science
4. Development of new derivatives with improved properties and efficacy.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its unique structure and properties make it an excellent candidate for further research and development.
Synthesis Methods
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline involves several steps, including the reaction of 2-fluoroaniline with piperazine, followed by the reaction of the resulting compound with 3-tosylquinoline. The final product is obtained through purification and isolation methods.
Scientific Research Applications
The potential applications of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in scientific research are vast. This compound has been shown to have promising results in various studies, including cancer research, neurological disorders, and infectious diseases.
Biochemical Analysis
Biochemical Properties
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, key components of nucleotide synthesis . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term impact on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the transport and metabolism of nucleosides .
Transport and Distribution
Its interaction with ENTs suggests it may be transported across cell membranes via these transporters .
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-10-12-20(13-11-19)33(31,32)25-18-28-23-8-4-2-6-21(23)26(25)30-16-14-29(15-17-30)24-9-5-3-7-22(24)27/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNHHCQFQOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)


![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2909348.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)



![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)